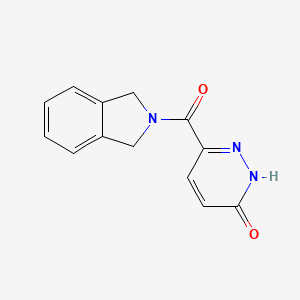

6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In

Aplicaciones Científicas De Investigación

Catalytic Activity

The mononuclear Mn(6'Me(2)indH)(H(2)O)(2)(CH(3)CN)(2) complex, incorporating an isoindoline structure similar to 6-(isoindoline-2-carbonyl)pyridazin-3(2H)-one, has demonstrated catalytic activity in the oxidation reactions of 3,5-di-tert-butylcatechol and o-aminophenol. This complex effectively facilitates the transformation of these substrates into their oxidized forms, showcasing the potential of isoindoline-containing compounds in catalysis and synthetic chemistry applications (Kaizer et al., 2008).

Synthetic Scaffold

Pyridazinone derivatives, particularly those with substitutions at specific positions on the ring, serve as versatile scaffolds in organic synthesis. For instance, 4,5,6-trifluoropyridazin-3(2H)-one has been employed as a foundational structure for creating a variety of disubstituted and ring-fused pyridazinone systems through nucleophilic aromatic substitution reactions. This approach underscores the adaptability of pyridazinone compounds in the development of complex organic molecules, potentially including those with pharmacological activities (Pattison et al., 2009).

Fluorescent Properties

Novel pyrrolopyridazine derivatives, which include structures related to this compound, have been synthesized and characterized for their luminescent properties. These compounds exhibit strong fluorescence, which can be tuned by substituting different groups at various positions on the heterocyclic framework. Such properties make them promising candidates for applications in materials science, particularly in the development of luminescent materials for optical devices and sensors (Mitsumori et al., 2003).

Coordination Chemistry

Isoindoline-based ligands have been explored in coordination chemistry, forming complexes with metals such as Cd(II), Zn(II), and Pd(II). The steric and electronic properties of these ligands influence the coordination modes, geometries, and reactivities of the resulting metal complexes. This research area has implications for the design of new catalysts, materials, and potentially therapeutic agents (Dietrich et al., 2005).

Propiedades

IUPAC Name |

3-(1,3-dihydroisoindole-2-carbonyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-6-5-11(14-15-12)13(18)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKKFVYIUOVRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)

![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2799885.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2799887.png)

![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)